TC-Mps1-12

Vue d'ensemble

Description

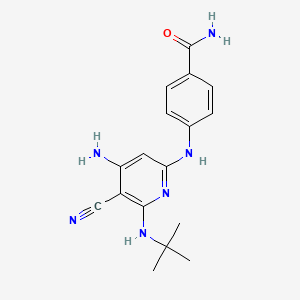

TC-Mps1-12 is a potent and selective inhibitor of monopolar spindle 1 (Mps1), with an IC50 of 6.4 nM . It has been shown to suppress the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability .

Molecular Structure Analysis

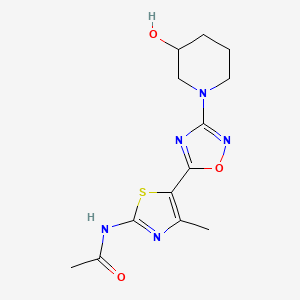

The molecular formula of TC-Mps1-12 is C17H20N6O . The InChI string isInChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) . The canonical SMILES string is CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N . Physical And Chemical Properties Analysis

The molecular weight of TC-Mps1-12 is 324.4 g/mol . It has a topological polar surface area of 130 Ų . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of TC-Mps1-12 are both 324.16985928 g/mol .Applications De Recherche Scientifique

Cancer Therapy: Hepatocellular Carcinoma

TC-Mps1-12: has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells by inducing chromosomal instability . The compound leads to chromosome misalignment and missegregation, ultimately triggering apoptosis in cancer cells. This suggests that TC-Mps1-12 could be a promising therapeutic agent for liver cancer treatment.

Kinase Inhibition Research

As a kinase inhibitor, TC-Mps1-12 serves as a valuable tool in studying the role of Mps1 in various cellular processes. It helps in understanding how inhibition of Mps1 kinase activity can influence cell division and the maintenance of genomic stability .

Spindle Assembly Checkpoint Study

The spindle assembly checkpoint (SAC) is essential for proper chromosome segregation during mitosisTC-Mps1-12 has been utilized to study the SAC’s function by inhibiting Mps1, which is a key regulator of this checkpoint . This research can provide insights into the mechanisms of chromosomal instability and aneuploidy in cancer cells.

Chromosomal Instability Study

TC-Mps1-12: is used to induce chromosomal instability in cells, which is a hallmark of cancer. By causing mitotic errors, researchers can study the pathways involved in chromosomal segregation and the potential for targeting these pathways in cancer therapy .

Cell Cycle Research

Researchers use TC-Mps1-12 to dissect the role of Mps1 in cell cycle progression. Inhibiting Mps1 with TC-Mps1-12 can reveal its functions in checkpoint activation and the transition between different cell cycle phases .

Targeted Therapy Development

TC-Mps1-12: aids in the development of targeted therapies for cancers with specific genetic backgrounds. For instance, it has been shown that cancer cell lines with mutations in the CTNNB1 gene are more sensitive to Mps1 inhibitors, suggesting a potential for patient stratification in clinical trials .

Mécanisme D'action

- Ultimately, this mitotic catastrophe triggers apoptosis and inhibits the growth of hepatocellular carcinoma (HCC) cells .

- After oral administration, it achieves a maximum concentration (Cmax) of 3542 ng/mL and an area under the curve (AUC) of 6604 ng h/mL at a dose of 25 mg/kg in vivo .

Mode of Action

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFNAWAKYQBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TC-Mps1-12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for TC-Mps1-12?

A: TC-Mps1-12 is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []

Q2: Is there any structural information available for TC-Mps1-12?

A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with TC-Mps1-12 has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about TC-Mps1-12.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)